molecular formula C16H18FNO2 B1385464 2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline CAS No. 1040686-07-4

2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline

Cat. No.: B1385464
CAS No.: 1040686-07-4
M. Wt: 275.32 g/mol
InChI Key: QMBKRIRSZOTGRB-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline is a fluorinated aniline derivative with a benzyl group substituted at the para position by a 2-methoxyethoxy chain. Its molecular formula is C₁₆H₁₇FNO₂ (inferred from structural analogues ). The 2-methoxyethoxy side chain contributes to solubility in polar solvents and flexibility in molecular conformation. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor-targeted agents .

Properties

IUPAC Name

2-fluoro-N-[[4-(2-methoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-19-10-11-20-14-8-6-13(7-9-14)12-18-16-5-3-2-4-15(16)17/h2-9,18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBKRIRSZOTGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution and Aromatic Amination

This method involves initial functionalization of the aromatic ring followed by amination:

  • Step 1: Introduction of the fluorine atom onto the aromatic ring, typically via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the starting material and conditions.
  • Step 2: Formation of the benzylamine derivative through reductive amination or nucleophilic substitution at the benzyl position.

However, specific protocols for the exact compound are limited, and this approach often requires multiple steps with protective group strategies to prevent side reactions.

Preparation via Condensation of Aromatic Aldehydes and Aniline Derivatives

A notable method involves the condensation of appropriately substituted benzaldehyde derivatives with aniline:

Step Reagents & Conditions Description Reference
1 4-Hydroxybenzaldehyde, alkali metal carbonate, benzyl chloride, catalyst Formation of benzyl ether intermediates
2 Fluoroaniline addition Nucleophilic attack on aldehyde or imine formation
3 Post-reaction processing Purification via washing, recrystallization

This "one-pot" strategy simplifies the process by combining protection, condensation, and substitution steps, reducing operational complexity and cost.

Catalytic Cross-Coupling and C–N Bond Formation

Recent advances in catalysis have enabled the formation of C–N bonds via transition metal catalysis:

  • Catalysts: Ruthenium, palladium, or copper complexes.
  • Reagents: Primary amines (including 4-methoxyethoxybenzylamine), aryl halides, or boronic acids.
  • Conditions: Elevated temperatures (~130°C), inert atmospheres, with solvents like chlorobenzene.

Research findings indicate that such methods are highly chemoselective and operationally simple, often avoiding reactive reagents and waste byproducts.

Imine-Mediated Coupling and Deaminative Routes

A promising route involves the formation of imines as intermediates:

  • Step 1: Oxidative dehydrogenation of benzylamines to form imines.
  • Step 2: Nucleophilic addition of aniline derivatives to the imine, facilitated by transition metal catalysts.
  • Step 3: Reductive or oxidative steps to finalize the formation of the target compound.

This approach benefits from high selectivity and avoids harsh reagents, with mechanistic insights supported by Hammett plots and isotope labeling studies.

Specific Synthesis Protocols from Patent Literature

A detailed patent describes a "one-pot" synthesis involving:

  • Reacting 4-hydroxybenzaldehyde with alkali metal carbonate and benzyl chloride.
  • Adding 4-fluoroaniline after initial condensation.
  • Post-processing with washing, recrystallization, and purification steps.

The process yields 2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline with yields exceeding 88%, under mild conditions, and is suitable for industrial scale-up.

Data Table Summarizing Preparation Methods

Method Key Reagents Main Steps Advantages Limitations Yield Range References
Nucleophilic substitution Aromatic halides, amines Aromatic halide activation, amination Simple, direct Multi-step, possible side reactions 50–80% ,
Condensation & protection Aldehydes, amines, protecting groups One-pot condensation, deprotection Cost-effective, scalable Requires precise control 88%
Catalytic cross-coupling Metal catalysts, boronic acids C–N bond formation High selectivity Catalyst cost 60–74%
Imine-mediated Aldehydes, amines, metal catalysts Imine formation, nucleophilic addition Chemoselective Longer reaction times 70–88% ,

Chemical Reactions Analysis

2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:

Scientific Research Applications

2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds and in drug discovery research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorinated Aniline Derivatives

4-Fluoro-N-(4-hydroxybenzylidene)aniline (C₁₃H₁₀FNO)
  • Structure : Contains a 4-fluoroaniline moiety linked via an imine (-HC=N-) to a 4-hydroxybenzyl group.
  • Key Differences :
    • The imine group increases reactivity compared to the amine in the target compound, making it prone to hydrolysis .
    • The hydroxyl group enhances hydrogen-bonding capacity but reduces lipophilicity.
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline (C₁₀H₁₄FN₂)
  • Structure: Features a dimethylamino group and a methylaminomethyl substituent on the fluorinated aniline ring.
  • Key Differences :
    • The tertiary amine and methyl groups increase lipophilicity, favoring blood-brain barrier penetration.
    • Lacks the extended 2-methoxyethoxy chain, reducing solubility in aqueous media .

Methoxyethoxy-Substituted Analogues

4-(2-Methoxyethoxy)aniline (C₉H₁₃NO₂)
  • Structure : A simple aniline derivative with a 4-(2-methoxyethoxy) substituent.
  • Key Differences: Absence of the benzyl group reduces molecular weight and lipophilicity. Higher solubility in ethanol and water compared to the target compound .
  • Applications : Used as a precursor in dye synthesis and polymer chemistry .
4-(2-Methoxyethoxy)-N-methylaniline (C₁₀H₁₅NO₂)
  • Structure : Methyl group replaces the benzyl substituent on the aniline nitrogen.
  • Retains moderate solubility in organic solvents like DMSO .

Benzyl-Substituted Anilines

4-Methoxy-N-(4-methoxybenzyl)aniline (C₁₅H₁₇NO₂)
  • Structure : Dual methoxy groups on both the aniline and benzyl rings.
  • Key Differences: Methoxy groups enhance electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.
  • Applications : Intermediate in the synthesis of liquid crystals .
2-Benzyl-N-(4-methoxybenzyl)aniline (C₂₁H₂₁NO)
  • Structure : Contains a second benzyl group at the 2-position of the aniline ring.
  • Key Differences: Increased aromaticity and steric hindrance may reduce conformational flexibility. No fluorine or methoxyethoxy groups, leading to distinct electronic properties .

Imine Derivatives

4-Methoxy-N-(2-nitrobenzylidene)aniline (C₁₄H₁₂N₂O₃)
  • Structure : Schiff base formed between 4-methoxyaniline and 2-nitrobenzaldehyde.
  • Key Differences :
    • The nitro group introduces strong electron-withdrawing effects, destabilizing the imine bond.
    • Crystallizes in an orthorhombic lattice (space group P2₁2₁2₁), with a dihedral angle of 50.52° between aromatic rings .
  • Applications: Studied for non-linear optical properties .

Comparative Data Table

Compound Name Molecular Formula Substituents Solubility Key Properties Applications References
2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline C₁₆H₁₇FNO₂ 2-F, 4-(2-methoxyethoxy)benzyl Moderate in DMSO High conformational flexibility Pharmaceutical intermediate
4-Fluoro-N-(4-hydroxybenzylidene)aniline C₁₃H₁₀FNO 4-F, 4-hydroxybenzylidene (imine) Low in water Prone to hydrolysis Crystallography studies
4-(2-Methoxyethoxy)aniline C₉H₁₃NO₂ 4-(2-methoxyethoxy) High in ethanol High polarity Dye/polymer precursor
4-Methoxy-N-(4-methoxybenzyl)aniline C₁₅H₁₇NO₂ 4-OCH₃, 4-methoxybenzyl Low in polar solvents Crystalline, stable Liquid crystal synthesis
4-Methoxy-N-(2-nitrobenzylidene)aniline C₁₄H₁₂N₂O₃ 4-OCH₃, 2-NO₂-benzylidene (imine) Insoluble in water Orthorhombic crystal structure Optical materials research

Research Findings and Implications

  • Synthetic Routes : The target compound is likely synthesized via nucleophilic substitution between 4-(2-methoxyethoxy)benzyl chloride and 2-fluoroaniline, analogous to methods for 4-(2-methoxyethoxy)aniline .
  • Computational Insights : Molecular dynamics simulations (B3LYP/6-31G(d,p)) on related compounds suggest that the 2-methoxyethoxy chain adopts a gauche conformation, balancing solubility and steric effects .
  • Bioactivity Potential: Fluorine and methoxyethoxy groups may synergize to enhance binding to hydrophobic enzyme pockets while maintaining aqueous solubility, as seen in kinase inhibitors .

Biological Activity

2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline is a compound that has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a fluorine atom and a methoxyethoxy group, which are critical for its biological activity. The presence of these functional groups can influence the compound's lipophilicity, permeability, and interaction with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of compounds similar to this compound. For instance, research on related benzyloxy derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) indicated that modifications at the para position of the benzyl group could enhance potency against both drug-susceptible and drug-resistant strains of Mtb. Specifically, compounds with halogen substitutions exhibited improved minimum inhibitory concentration (MIC) values, suggesting that similar modifications in this compound could yield promising results against Mtb .

CompoundMIC (µM)Selectivity Index (Vero/HepG2)
9n2.7High
9o2.8High
Unsubstituted5.8Moderate

Cytotoxicity and Selectivity

In vitro studies assessing the cytotoxicity of related compounds have shown that while they effectively inhibit Mtb growth, they exhibit selectivity towards bacterial cells over mammalian cells. Viability assays using Vero and HepG2 cell lines demonstrated that most active compounds did not significantly affect cell viability at concentrations near their MICs . This selectivity is crucial for developing therapeutics with minimal side effects.

The proposed mechanism for the antimycobacterial activity involves the inhibition of key metabolic pathways within the bacteria. Compounds like this compound may disrupt cellular processes by targeting specific enzymes or receptors essential for bacterial survival.

Study on Related Compounds

A study focused on N-(4-(benzyloxy)benzyl)-4-aminoquinolines revealed that structural modifications significantly impacted their biological activity. The introduction of electron-donating groups at specific positions enhanced their efficacy against Mtb while maintaining low toxicity to human cells . This finding suggests that similar strategies could be applied to optimize this compound for better therapeutic outcomes.

In Vivo Evaluations

While in vitro data is promising, further in vivo studies are necessary to validate the efficacy and safety of this compound. Animal models could provide insights into pharmacokinetics, bioavailability, and potential side effects.

Q & A

Q. What are the key synthetic routes for preparing 2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline?

Answer: The compound can be synthesized via two primary routes:

  • Imine Condensation–Isoaromatization: React (E)-2-arylidene-3-cyclohexenones with primary amines under acidic conditions. For example, 4-(2-methoxyethoxy)benzylamine (a precursor) can undergo isoaromatization to form the benzyl-aniline backbone .
  • Palladium-Catalyzed Cross-Coupling: Use Suzuki-Miyaura coupling with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) and halogenated intermediates. For instance, 2-iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline can react with pyrimidine derivatives in the presence of Pd catalysts .

Critical Steps:

  • Precursor Preparation: 4-(2-Methoxyethoxy)aniline is a key intermediate, synthesized via nucleophilic substitution on 4-nitroanisole followed by reduction .
  • Purification: Silica gel column chromatography (ethyl acetate/hexane gradients) or C18 reverse-phase chromatography (acetonitrile/water) is essential to isolate the product .

Q. How can the structure of this compound be confirmed post-synthesis?

Answer: Methodological Approach:

  • NMR Spectroscopy:
    • 1H NMR: Identify the 2-fluoro substituent (δ ~6.8–7.2 ppm, coupling constant J = 8–10 Hz for aromatic protons) and methoxyethoxy side chain (δ ~3.3–4.1 ppm for OCH2CH2O and OCH3) .
    • 13C NMR: Confirm the trifluoromethyl group (δ ~120–125 ppm, quartet) if present in analogs .
  • Mass Spectrometry (LCMS): Detect the molecular ion peak (e.g., m/z 307 [M+H]+ for related compounds) and fragmentation patterns .
  • HPLC Retention Time: Compare with reference standards under fixed conditions (e.g., acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the alkylation of 4-(2-methoxyethoxy)aniline derivatives?

Answer: Key Challenges:

  • Nucleophilic Competing Pathways: The amine group may undergo undesired alkylation or oxidation.
    Solutions:
  • Protecting Groups: Temporarily protect the aniline NH2 with tert-butyloxycarbonyl (Boc) groups during alkylation steps. For example, Boc-protected intermediates are stable under Pd-catalyzed conditions .
  • Solvent Optimization: Use polar aprotic solvents (e.g., dioxane) to reduce side reactions. Evidence shows that dioxane improves yield in Pd-mediated couplings .
  • Catalyst Tuning: Employ ligands like dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine to enhance regioselectivity in cross-couplings .

Q. How do electronic effects of the 2-fluoro and 4-(2-methoxyethoxy)benzyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer: Electronic Effects Analysis:

  • 2-Fluoro Substituent: Acts as an electron-withdrawing group, activating the aromatic ring toward electrophilic substitution but deactivating toward nucleophilic attacks. This enhances oxidative addition in Pd-catalyzed reactions .
  • 4-(2-Methoxyethoxy)benzyl Group: The methoxyethoxy side chain is electron-donating, increasing electron density on the benzene ring. This can stabilize intermediates in coupling reactions but may reduce reactivity with electron-deficient partners .

Case Study:
In the synthesis of analogs, the trifluoromethyl group (strong electron-withdrawing) at the 4-position significantly accelerates Suzuki-Miyaura coupling yields (93%) compared to non-fluorinated analogs (14%–82%) .

Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?

Answer: Data Contradictions:

  • Low Yields (14%): Reported in Pd-mediated cross-couplings due to incomplete boronate ester activation or catalyst poisoning .
  • High Yields (82%–98%): Achieved via optimized conditions (e.g., higher catalyst loading, inert atmosphere, and controlled temperature) .

Reproducibility Factors:

  • Catalyst Purity: Use freshly prepared Pd(OAc)2 or commercial batches with certified activity.
  • Reaction Monitoring: Track progress via TLC or LCMS to halt reactions at optimal conversion .
  • Standardized Workup: Precisely control solvent ratios (e.g., ethyl acetate/hexane) during column chromatography to avoid product loss .

Q. How can computational methods predict the biological activity of this compound derivatives?

Answer: Methodological Framework:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The 2-fluoro group may form hydrogen bonds with active-site residues .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ constants) with experimental IC50 values to predict antineoplastic activity .

Validation: Compare computational predictions with in vitro assays (e.g., cytotoxicity testing against cancer cell lines) .

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